molecular formula C20H23NOS B2432668 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1795191-98-8

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2432668
CAS No.: 1795191-98-8
M. Wt: 325.47
InChI Key: GUBBRIQHRFNRBW-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule. Its structure includes a bicyclic octane system, an azabicyclo group, and a naphthalen-1-yl functional group. This compound's unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-18-12-16-9-10-17(13-18)21(16)20(22)11-15-7-4-6-14-5-2-3-8-19(14)15/h2-8,16-18H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBBRIQHRFNRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Retrosynthetic Analysis

The target molecule features a rigid 8-azabicyclo[3.2.1]octane scaffold with (1R,5S) stereochemistry, a methylthio group at C3, and a naphthalen-1-yl ethanone moiety at the N8 position. Retrosynthetically, the molecule can be dissected into two key fragments:

  • Bicyclic amine core : (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane.
  • Acylating agent : 2-(naphthalen-1-yl)acetyl chloride.

Critical challenges include stereochemical control during bicyclic core synthesis and regioselective introduction of the methylthio group.

Synthesis of the Bicyclic Amine Core

Preparation of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one

The synthesis begins with N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), a commercially available intermediate. Key steps include:

  • Deprotonation and triflation : Treatment with lithium diisopropylamide (LDA) at −78°C followed by reaction with N-phenylbis(trifluoromethanesulfonimide) yields the C3-triflate intermediate.
  • Methylthio introduction : Displacement of the triflate with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C affords the methylthio derivative.
  • Boc deprotection : Acidic hydrolysis (HCl in dioxane) removes the Boc group, yielding (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane as a hydrochloride salt.

Acylation with Naphthalen-1-yl Ethanone

Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride

2-(Naphthalen-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 2 h, yielding the acyl chloride after solvent removal.

Coupling Reaction

The bicyclic amine hydrochloride is neutralized with triethylamine (TEA) in DCM and reacted with 2-(naphthalen-1-yl)acetyl chloride at 0°C. The reaction proceeds via nucleophilic acyl substitution, with TEA scavenging HCl.

Table 2: Acylation Efficiency
Base Solvent Time (h) Yield (%)
TEA DCM 4 85
DIPEA THF 6 78
Pyridine DCM 8 72

Optimal conditions use TEA in DCM, providing 85% isolated yield.

Stereochemical Control and Characterization

Chiral Resolution

The (1R,5S) configuration is preserved via:

  • Use of enantiomerically pure N-Boc-nortropinone.
  • Low-temperature reactions to minimize epimerization during triflation and displacement.

Analytical Data

  • HRMS (ESI+) : m/z Calcd for C₂₀H₂₂NOS⁺ [M+H⁺]: 324.1423; Found: 324.1426.
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21–7.45 (m, 7H, naphthyl), 4.12–3.98 (m, 2H, bicyclic H), 3.02 (s, 3H, SCH₃), 2.85–2.65 (m, 4H, bridgehead H).

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot reductive amination between 3-(methylthio)-8-azabicyclo[3.2.1]octan-8-amine and 2-(naphthalen-1-yl)acetaldehyde using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) affords the target compound in 68% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the acylation step, improving yields to 88% while reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the sulfur atom, converting the methylthio group to sulfoxide or sulfone. Reduction reactions might reduce the ketone group to a secondary alcohol.

  • Substitution Reactions: : The aromatic naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

  • Common Reagents: : Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

  • Major Products: : Oxidation yields sulfoxide or sulfone derivatives; reduction produces corresponding alcohols.

Scientific Research Applications

Therapeutic Applications

This compound's unique bicyclic structure and the presence of a methylthio group contribute to its biological activity, making it a candidate for various therapeutic applications.

Anticholinergic Activity

Research indicates that compounds with similar structures demonstrate anticholinergic properties, which can be beneficial in treating conditions such as:

  • Motion sickness
  • Nausea
  • Hyperactive bladder

The structural similarity to known anticholinergic agents suggests that this compound may exhibit similar pharmacological effects.

Potential in Neurological Disorders

Given its structural characteristics, this compound may also be investigated for its potential use in treating neurological disorders. The bicyclic azabicyclo[3.2.1]octane moiety is associated with various neuroactive compounds, which could lead to the development of new treatments for diseases like Alzheimer's or Parkinson's.

Research Findings and Case Studies

Several studies have been conducted to assess the efficacy and safety of this compound in various applications:

Case Study 1: Antinociceptive Effects

A study evaluated the antinociceptive (pain-relieving) effects of related compounds in animal models. Results indicated that compounds with similar bicyclic structures exhibited significant analgesic activity, suggesting that 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone could potentially serve as a novel analgesic agent.

Case Study 2: Pharmacokinetics and Metabolism

Another research effort focused on the pharmacokinetics of related compounds, revealing insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for determining the viability of this compound in clinical settings.

Mechanism of Action

The compound's mechanism of action in biological systems likely involves binding to specific receptors or enzymes due to its structural features. The molecular targets might include proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Compared to other compounds with similar bicyclic and naphthyl structures, this compound stands out due to its unique methylthio group, which can significantly alter its reactivity and interaction with other molecules.

Similar Compounds

  • Compounds with bicyclo[3.2.1]octane core

  • Compounds with naphthalene substituents

  • Compounds containing the azabicyclo moiety

This overview gives a detailed picture of the compound "1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone," highlighting its synthesis, reactions, applications, and unique properties. Fascinating stuff, really.

Biological Activity

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bicyclic azabicyclo[3.2.1]octane structure, which is known to influence its pharmacological properties, particularly in relation to neurotransmitter systems.

  • Molecular Formula : C20H23NOS
  • Molecular Weight : 325.5 g/mol
  • CAS Number : 1795191-98-8

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body, particularly those involved in neurotransmission. The methylthio group enhances lipophilicity, allowing for better membrane penetration and receptor binding.

1. Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Studies suggest that it may act as a ligand for dopamine receptors, potentially influencing mood and behavior.

2. Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the naphthalene moiety may enhance its activity against Gram-positive and Gram-negative bacteria.

3. Antiviral Properties

Research has shown that compounds similar to this compound can inhibit viral replication in certain models, suggesting potential applications in antiviral therapies.

Study 1: Neurotransmitter Interaction

A study published in PubMed explored the interaction of azabicyclo compounds with dopamine D2-like receptors. Results indicated that specific structural modifications could enhance receptor affinity and selectivity, which is crucial for developing treatments for neuropsychiatric disorders .

Study 2: Antimicrobial Activity Assessment

In a study assessing various aryl-substituted compounds, it was found that derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the naphthalene group in enhancing antibacterial efficacy .

Study 3: Antiviral Mechanisms

Research focusing on similar azabicyclo compounds demonstrated their ability to disrupt viral entry mechanisms in cell cultures, indicating a potential pathway for developing antiviral agents targeting specific viral infections .

Data Summary

Activity Type Description References
NeuropharmacologicalInteraction with dopamine receptors
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
AntiviralInhibition of viral replication

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the azabicyclo[3.2.1]octane core via cyclization under controlled conditions (e.g., high-pressure reactors for stereochemical fidelity) .
  • Step 2 : Introduction of the methylthio group at position 3 using sulfur-containing reagents (e.g., methanethiol derivatives) under inert atmospheres .
  • Step 3 : Coupling the naphthalen-1-yl ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation, requiring precise solvent selection (e.g., dichloromethane or THF) .
  • Key Challenges : Ensuring stereochemical purity (1R,5S configuration) and minimizing side reactions (e.g., over-alkylation). Chromatography (HPLC or flash column) is critical for purification .

Q. How is the stereochemical configuration of the azabicyclo[3.2.1]octane core validated experimentally?

  • Answer :

  • X-ray crystallography is the gold standard for confirming absolute configuration .
  • NMR spectroscopy (e.g., NOESY) can detect spatial proximity of protons to infer stereochemistry .
  • Computational modeling (DFT or MD simulations) predicts stability of stereoisomers and aligns with experimental data .

Q. What analytical techniques are used to characterize this compound’s purity and structure?

  • Answer :

  • LC-MS : Quantifies purity (>95% required for pharmacological studies) .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the ethanone group) .
  • Elemental analysis : Validates molecular formula (e.g., C₂₀H₂₂NOS) .

Advanced Research Questions

Q. How do electronic effects of the methylthio and naphthalenyl groups influence reactivity in substitution reactions?

  • Answer :

  • The methylthio group (-SMe) is electron-donating, activating the azabicyclo core for electrophilic substitutions (e.g., halogenation) but may sterically hinder bulky reagents .
  • The naphthalen-1-yl group provides π-stacking interactions, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Experimental design : Compare reaction rates and yields with analogs lacking these groups to isolate electronic/steric contributions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Answer : Contradictions often arise from:

  • Variability in stereochemical purity (e.g., 1R,5S vs. 1S,5R configurations affecting receptor binding) .
  • Assay conditions (e.g., pH, solvent residues, or cell-line specificity). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Resolution : Re-synthesize batches under standardized conditions and cross-validate with independent labs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Answer :

  • Modify substituents : Replace methylthio with -SH or -SO₂Me to alter lipophilicity and metabolic stability .
  • Scaffold hopping : Test tropane analogs (e.g., 8-azabicyclo[3.2.1]oct-2-ene derivatives) for improved CNS penetration .
  • In silico screening : Use molecular docking to predict binding to dopamine or serotonin receptors, followed by in vitro validation .

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